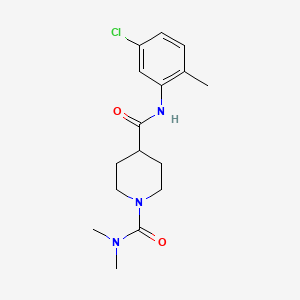
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. In recent years, CEP-1347 has gained attention for its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
作用機序
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway. This pathway is activated in response to various stress stimuli, such as oxidative stress, inflammation, and excitotoxicity. The activation of JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death and survival. CEP-1347 inhibits the activation of JNK pathway by binding to the ATP-binding site of JNK kinase, thereby preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In preclinical studies, CEP-1347 has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been shown to reduce inflammation and oxidative stress in these models.
実験室実験の利点と制限
One of the advantages of CEP-1347 is its specificity for JNK kinase. This compound has been shown to have minimal off-target effects and does not interfere with other signaling pathways. However, one of the limitations of CEP-1347 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
将来の方向性
There are several future directions for the research on CEP-1347. One of the potential applications of CEP-1347 is in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of TBI, and further studies are needed to determine its potential therapeutic applications in this condition.
Another potential application of CEP-1347 is in the treatment of stroke. Stroke is a leading cause of death and disability worldwide, and there are currently limited treatment options for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential therapeutic applications in this condition.
Conclusion:
CEP-1347 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway, which is involved in the regulation of cell death and survival. CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders, and further studies are needed to determine its potential therapeutic applications in these conditions.
合成法
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-methylphenylacetone. This intermediate is then reacted with piperidine to yield N-(2-chloro-5-methylphenyl)-N-methylpiperidin-4-amine. The final step involves the reaction of this intermediate with dimethyl malonate to form CEP-1347.
科学的研究の応用
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in the regulation of cell death and survival, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
特性
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(17)10-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVFDFKASAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)
amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5379781.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![3-amino-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5379801.png)